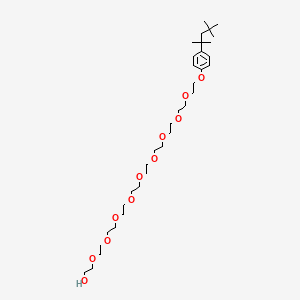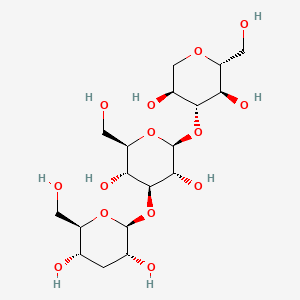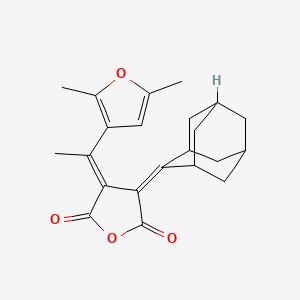
Oxidase, alcohol
Übersicht
Beschreibung
Alcohol oxidase (EC 1.1.3.13) is an enzyme that catalyzes the chemical reaction of a primary alcohol and O2 into an aldehyde and H2O2 . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with oxygen as the acceptor . It employs one cofactor, FAD .
Synthesis Analysis
Alcohol oxidases are flavoenzymes that catalyze the oxidation of alcohols to the corresponding carbonyl compounds with a concomitant release of hydrogen peroxide . The enzymes belonging to short chain alcohol oxidase (SCAO) and long chain alcohol oxidase (LCAO) are intracellular in nature . One of the striking features of the alcohol oxidases that make them distinct from the widely known alcohol dehydrogenase is the avidly bound cofactor to the redox center of these enzymes that obviate the need to supplement cofactor during the catalytic reaction .Molecular Structure Analysis
Alcohol oxidase is a homooctomeric flavoprotein with eight equal subunits; each containing a flavin adenine dinucleotide (FAD) molecule . After 3D structure analysis, Phe99 residue of their substrate channels was the most important residue to impact enzyme activity because of its large aromatic side chains .Chemical Reactions Analysis
Alcohol oxidases contain either a Cu or flavin adenine dinucleotide (FAD) cofactor and oxidise alcohols to aldehydes in a two-electron process thus producing H2O2 as a by-product .Physical And Chemical Properties Analysis
The functional group of an alcohol is the hydroxyl group, –OH. Unlike the alkyl halides, this group has two reactive covalent bonds, the C–O bond and the O–H bond . The electronegativity of oxygen is substantially greater than that of carbon and hydrogen .Wissenschaftliche Forschungsanwendungen
Chiral Pharmaceuticals and Fine Chemicals
Alcohol dehydrogenases (ADHs) are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates. Their high stereoselectivity under mild conditions makes them valuable tools for producing enantiomerically pure chemicals. Researchers have harnessed ADHs to synthesize chiral pharmaceuticals and fine chemicals with remarkable efficiency .
Exploration of Novel ADHs
With advancements in screening techniques (such as metagenome technology and genome mining), researchers are actively identifying novel ADHs. These newly discovered enzymes hold promise as biocatalysts for various applications. By expanding our understanding of ADH diversity, we can unlock their full potential in industrial processes .
Non-Aqueous Media and Substrate Solubility
The widespread application of ADHs faces challenges related to substrate solubility. Some substrates exhibit low aqueous solubility, limiting their use. Researchers are exploring novel non-aqueous media and robust enzymes with improved catalytic efficiency. Overcoming these limitations will enhance the scalability of ADH-based processes .
Redox Reactions and Cofactor Regeneration
Hall and Bommarius (2011) extensively discussed reductase-catalyzed and oxidase-catalyzed redox reactions. ADHs play a crucial role in these processes, transferring C4-hydride from NAD(P)H to carbonyl substrates. Understanding cofactor regeneration mechanisms is essential for optimizing ADH-based biocatalysis .
Promising Biocatalysts for Industrial Applications
ADHs continue to be explored as promising biocatalysts due to their specificity, efficiency, and versatility. As we uncover more about their structure, function, and substrate preferences, we can tailor their applications to diverse fields, including green chemistry, biofuels, and specialty chemical production .
Wirkmechanismus
Target of Action
Alcohol oxidases, also known as Alcohol: O2 Oxidoreductase (EC 1.1.3.x), are flavoenzymes that primarily target alcohols . They are categorized into four groups based on substrate specificity: short chain alcohol oxidase (SCAO), long chain alcohol oxidase (LCAO), aromatic alcohol oxidase (AAO), and secondary alcohol oxidase (SAO) . These enzymes are found in various organisms, including bacteria, yeast, fungi, plants, insects, and mollusks .
Mode of Action
Alcohol oxidases catalyze the oxidation of alcohols to their corresponding carbonyl compounds, with a concomitant release of hydrogen peroxide . Unlike alcohol dehydrogenases, which use NAD+ as a cofactor, alcohol oxidases use FAD . This is a key distinction as it eliminates the need to supplement the cofactor during the catalytic reaction . Known inhibitors of this enzyme include H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone .
Biochemical Pathways
The primary biochemical pathway of alcohol oxidases involves the conversion of alcohols into corresponding aldehydes or ketones . This process is part of the broader alcohol metabolism pathway, which also involves other enzymes such as alcohol dehydrogenase and cytochrome P450 2E1 .
Result of Action
The primary result of the action of alcohol oxidases is the conversion of alcohols into corresponding aldehydes or ketones . This enzymatic reaction also results in the release of hydrogen peroxide . The generated carbonyl compounds have various industrial applications, including the production of various industrially useful carbonyl compounds .
Action Environment
The activity of alcohol oxidases can be influenced by environmental factors such as pH. For instance, SCAO are usually active over a pH range of 6–9 . Additionally, the presence of certain substances, such as H2O2, Cu2+, phenanthroline, acetamide, potassium cyanide, or cyclopropanone, can inhibit the activity of these enzymes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminoacetic acid;butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10.C2H5NO2/c2*1-3-4-2;3-1-2(4)5/h2*3-4H2,1-2H3;1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCNDNBULVLKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC.CCCC.C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920211 | |
| Record name | Glycine--butane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9073-63-6 | |
| Record name | Alcohol oxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine--butane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxidase, alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




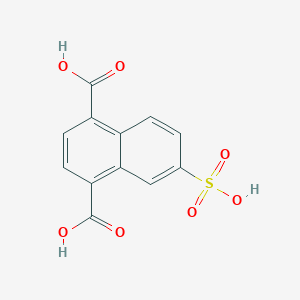
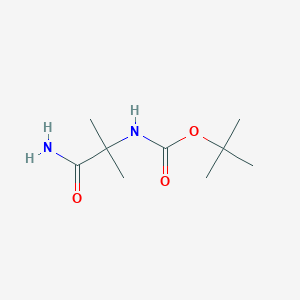
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)


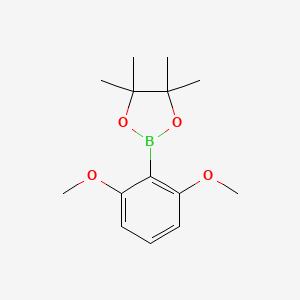
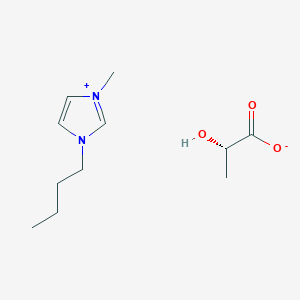


![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
